Leucokinin III - 104958-71-6

Leucokinin III

Catalog Number: EVT-1438650
CAS Number: 104958-71-6
Molecular Formula: C40H52N12O13
Molecular Weight: 908.927
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Leucokinin III is primarily derived from the neuropeptide gene family found in various insect species. The classification of leucokinins is based on their structural similarities and functional roles across different species. These neuropeptides have been identified in numerous insects, including cockroaches, mosquitoes, and other arthropods, indicating a conserved evolutionary function in regulating physiological responses .

Synthesis Analysis

Methods of Synthesis

The synthesis of leucokinin III involves several biochemical techniques, including:

  1. Gene Cloning: The leucokinin gene can be cloned from genomic DNA using polymerase chain reaction (PCR) techniques. Specific primers are designed to amplify the desired gene segment from the organism's genome .
  2. Peptide Synthesis: Chemical synthesis methods, such as solid-phase peptide synthesis, are employed to produce leucokinin peptides. This method allows for precise control over the sequence and modifications of the peptide to enhance stability against enzymatic degradation .
  3. Analytical Techniques: Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are used to confirm the identity and purity of synthesized peptides .

Technical Details

The synthesis process typically begins with the design of a suitable expression vector containing the leucokinin gene under a strong promoter. Following transformation into an appropriate host cell (e.g., Escherichia coli or insect cells), the cells are cultured to express the peptide. Afterward, purification steps such as affinity chromatography may be employed to isolate the target peptide from other cellular components.

Molecular Structure Analysis

Structure and Data

Leucokinin III has a distinct molecular structure characterized by its pentapeptide core sequence, typically represented as FX1X2WGamide, where F is phenylalanine, X1 and X2 can vary among different species, and W is tryptophan .

Molecular Weight and Composition

  • Molecular Weight: Approximately 1,000 Da (depending on specific amino acid composition).
  • Amino Acid Composition: The precise sequence can vary but generally includes aromatic and hydrophobic residues that contribute to its biological activity.
Chemical Reactions Analysis

Reactions Involved

Leucokinin III participates in various biochemical reactions that facilitate its physiological roles:

  1. Binding Reactions: Leucokinin III binds to specific receptors (leucokinin receptors) on target cells, initiating intracellular signaling cascades that regulate processes such as diuresis and gut motility .
  2. Enzymatic Hydrolysis: The peptide is susceptible to degradation by peptidases, which can limit its biological activity. Modifications in synthetic analogs are often made to enhance resistance to hydrolysis .

Technical Details

The binding affinity of leucokinin III for its receptor can be quantified using radiolabeled ligand binding assays or fluorescence resonance energy transfer techniques to study receptor activation and downstream signaling events.

Mechanism of Action

Process and Data

The mechanism of action for leucokinin III involves several key steps:

  1. Receptor Binding: Upon release into the bloodstream or local tissues, leucokinin III binds to its specific receptor (leucokinin receptor), which is a G protein-coupled receptor located on target cells .
  2. Signal Transduction: This binding activates intracellular signaling pathways involving second messengers like calcium ions or cyclic adenosine monophosphate (cAMP), leading to physiological responses such as increased gut motility or diuretic effects .
  3. Physiological Outcomes: The end result of this signaling cascade includes modulation of feeding behavior, regulation of meal size, and influence on metabolic homeostasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or slightly yellow solution when dissolved.
  • Solubility: Highly soluble in water due to its peptide nature.

Chemical Properties

  • Stability: Leucokinin III is prone to degradation by peptidases; thus, modifications are often made during synthesis to enhance stability.
  • pH Sensitivity: The peptide's stability may vary with pH changes; it is generally stable within physiological pH ranges but can degrade under extreme conditions.
Applications

Scientific Uses

Leucokinin III has several applications in scientific research:

  1. Neurophysiology Studies: Used as a model neuropeptide for studying neuronal signaling pathways related to feeding behavior and metabolism in insects .
  2. Pharmacological Research: Investigated for potential applications in pest control by targeting the leucokinin signaling pathway in agricultural pests .
  3. Biochemical Assays: Employed in bioassays for characterizing neuropeptide functions and interactions with their receptors.
Evolutionary Origins and Phylogenetic Distribution of Leucokinin III

Phylogenetic Conservation in Invertebrate Lineages

Leucokinin III (LK-III) belongs to the leucokinin (LK) neuropeptide family, characterized by a conserved C-terminal pentapeptide motif FXSWGamide (where X is a variable residue) [1] [4]. This neuropeptide family is phylogenetically restricted to protostome invertebrates, with confirmed presence in arthropods (insects, crustaceans), mollusks, annelids, tardigrades, and nematodes [1] [5]. The LK signaling system is absent in deuterostomes and vertebrates, indicating a bilaterian origin followed by lineage-specific losses [1] [10].

Functional conservation is evident in LK-III's roles across species:

  • Ion/water homeostasis: LK-III modulates Malpighian tubule secretion in insects and analogous nephridial organs in mollusks [1] [5].
  • Feeding behavior: In Drosophila, LK signaling regulates meal termination via foregut distension sensing [6] [8].
  • Neuromodulation: LK-III influences nociception, circadian rhythms, and locomotion in diverse invertebrates [1] [4].

Table 1: Phylogenetic Distribution of Leucokinin III in Major Invertebrate Groups

TaxonRepresentative SpeciesConservation FeaturesConfirmed Functions
InsectaDrosophila melanogasterSingle LK gene; 1-3 LK isoformsDiuresis, feeding regulation, sleep
CrustaceaProcambarus clarkiiMultiple LK paracopies; FXSWGamide motifHindgut motility, ion transport
MolluscaAplysia californica60+ LK-related peptidesRenal function, neuronal modulation
NematodaCaenorhabditis elegansLK-like peptides (RYamides)Feeding, locomotion
ArachnidaIxodes scapularisLK receptor expressionOsmoregulation (inferred)

Genomic and Proteomic Divergence from Vertebrate Tachykinins

Despite historical suggestions of homology, leucokinins and vertebrate tachykinins (e.g., substance P) represent evolutionarily distinct lineages with convergent functional attributes [1] [9]. Key divergences include:

  • Sequence architecture: LK-III retains the C-terminal FXSWGamide motif, while vertebrate tachykinins feature FXGLMamide [9]. This divergence precludes cross-activation, as vertebrate tachykinins fail to activate invertebrate LK receptors and vice versa [1].
  • Receptor specificity: LK receptors (e.g., Drosophila LKR/CG10626) are phylogenetically unrelated to vertebrate tachykinin receptors (neurokinin receptors). LKRs belong to a unique GPCR clade specific to protostomes [1] [4].
  • Genomic organization: LK precursor genes lack exon-intron conservation with vertebrate tachykinin genes. For example, the Drosophila LK precursor (CG13480) encodes a single LK peptide, whereas vertebrate tachykinin precursors often encode multiple peptides (e.g., preprotachykinin-A encoding substance P and neurokinin A) [7] [9].

Proteomic analyses confirm that LK-III processing enzymes (e.g., convertases, amidation enzymes) are conserved across arthropods but distinct from vertebrate neuropeptide processing pathways [7].

Species-Specific Paralog Expansion and Functional Diversification

Leucokinin genes exhibit remarkable lineage-specific expansions, generating paralogous peptides (paracopies) with potentially divergent functions [1] [7]:

  • Cockroaches: Periplaneta americana expresses 17 distinct LK paracopies (LK-I to LK-XVII), with LK-III showing enhanced myotropic activity on hindgut compared to other isoforms [1].
  • Aplysia: The sea slug Aplysia californica possesses a precursor yielding >30 amidated LKs, the highest number recorded, suggesting neofunctionalization in neural circuits [1] [22].
  • Drosophila contrast: Unlike the above, Drosophila melanogaster retains only one LK gene encoding a single peptide, highlighting evolutionary plasticity [4] [7].

Functional diversification is evidenced by:

  • Differential receptor affinity: Paracopies in Leucophaea maderae show varying potency on Malpighian tubule secretion vs. hindgut contraction [1].
  • Spatial expression divergence: In Drosophila, abdominal LK neurons (ABLKs) co-express diuretic hormone DH44, integrating osmoregulation and feeding, while brain LK neurons regulate sleep-metabolism interactions [4] [6].

Table 2: Paralog Expansion and Functional Specialization of Leucokinins

SpeciesNumber of LK ParacopiesFunctionally Characterized ParacopiesSpecialized Roles
Periplaneta americana17LK-III, LK-VIIIHindgut motility, diuresis
Aplysia californica>30Multiple (unnumbered)Neuroendocrine modulation
Drosophila melanogaster1Single LKMeal size regulation, sleep modulation
Frankliniella occidentalis26Not specifiedUnknown (genomic evidence)

Loss-of-Function Events in Select Arthropod and Molluscan Taxa

The LK signaling pathway has undergone lineage-specific gene loss, particularly in Coleoptera (beetles) and some mollusks [5] [10]:

  • Coleoptera: Genomic analyses of Tribolium castaneum and other beetles reveal complete absence of LK and LKR genes. This correlates with the evolution of unique renal architecture, where only a small fraction of Malpighian tubule cells respond to diuretic hormones [5].
  • Aphids: Myzus persicae lacks Malpighian tubules entirely, but retains LK binding to alimentary canal muscles, suggesting a shift from renal to myotropic functions [5].
  • Molluscan subtypes: While Aplysia has extensive LK-like peptides, some gastropods (e.g., Lymnaea stagnalis) express luqin-type peptides (RYamides/RWamides) instead, indicating replacement by non-orthologous systems [10].

These losses are attributed to:

  • Adaptive simplification: Beetles evolved novel renal mechanisms, making LK signaling redundant [5].
  • Ecological specialization: Aphids transitioned to phloem-feeding, eliminating the need for tubule-based osmoregulation [5].
  • Molecular substitution: In panarthropods, the natalisin peptide system replaced LK signaling in reproductive behaviors [9] [10].

Table 3: Documented Loss-of-Function Events in Leucokinin Signaling

Taxon/GroupGenetic EvidenceFunctional ConsequenceProposed Evolutionary Driver
Coleoptera (beetles)Absent LK/LKR genesNovel renal secretory cell typesAdaptive simplification of osmoregulation
Aphidae (aphids)Loss of Malpighian tubulesLK binding restricted to gut muscleEcological specialization (phloem-feeding)
TardigradaIndependent loss of LKRNatalisin system expansionSignaling pathway substitution
CephalopodaLuqin dominance over LKReduced LK-like sequencesFunctional convergence

Properties

CAS Number

104958-71-6

Product Name

Leucokinin III

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C40H52N12O13

Molecular Weight

908.927

InChI

InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59)/t23-,25-,26-,27-,28-,29-/m0/s1

InChI Key

BNIKMODLZSECHC-DHPWCFLCSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N

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